3-(Cyclopropylmethoxy)-4-methylbenzoic acid
Description
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-2-5-10(12(13)14)6-11(8)15-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJSPKAMGLMVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
-
Ester Protection :
-
Etherification :
-
Ester Hydrolysis :
Advantages and Limitations
-
Advantages : High selectivity, avoids over-alkylation, mild conditions.
-
Limitations : Requires ester protection/deprotection steps, generating additional waste.
Direct Oxidation of 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde
Reaction Pathway
-
Etherification of Benzaldehyde Derivative :
-
Oxidation to Carboxylic Acid :
Advantages and Limitations
-
Advantages : High-yielding oxidation step, avoids ester intermediates.
-
Limitations : Requires handling aldehyde precursors, which may be less stable.
Mitsunobu Reaction for Ether Formation
Reaction Pathway
Advantages and Limitations
-
Advantages : Single-step synthesis, no protection/deprotection.
-
Limitations : Expensive reagents (DIAD, PPh₃), lower yield compared to other methods.
Halogen Displacement with Cyclopropylmethoxide
Reaction Pathway
Advantages and Limitations
-
Advantages : Uses readily available halide precursors.
-
Limitations : Moderate yield, requires transition metal catalysts.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | 3-Hydroxy-4-methylbenzoic acid | K₂CO₃, cyclopropylmethyl bromide | 85% | High |
| Direct Oxidation | 3-Hydroxy-4-methylbenzaldehyde | NaClO₂, H₂NSO₃H | 97% | Moderate |
| Mitsunobu Reaction | 3-Hydroxy-4-methylbenzoic acid | DIAD, PPh₃ | 75% | Low |
| Halogen Displacement | 3-Bromo-4-methylbenzoic acid | CuI, cyclopropylmethanol | 65% | Moderate |
Industrial Considerations
-
Cost-Effectiveness : The Williamson ether synthesis (Method 1) is preferred for large-scale production due to low reagent costs and high yields.
-
Environmental Impact : Direct oxidation (Method 2) minimizes solvent waste but requires careful handling of chlorite oxidants.
-
Purity : Methods involving ester intermediates (Method 1) enable easier purification via recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde, while reduction can produce 3-(Cyclopropylmethoxy)-4-methylbenzyl alcohol.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations at Position 4
2.1.1. 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid (CAS 162401-62-9)
- Structure : Differs by replacing the methyl group with a difluoromethoxy (-OCF₂H) group.
- Impact: Acidity: The electron-withdrawing fluorine atoms increase acidity (lower pKa) compared to the methyl-substituted analog. Metabolic Stability: The difluoromethoxy group resists oxidative metabolism, enhancing in vivo stability. This compound is a key intermediate in roflumilast synthesis . Pharmacological Activity: Used in PDE4 inhibitors, demonstrating IC₅₀ values in the nanomolar range for anti-inflammatory effects .
2.1.2. 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid (CAS 1243391-44-7)
- Structure : Substitutes the methyl group with a hydroxyl (-OH) group.
- Impact :
2.1.3. 3-(Cyclopropylmethoxy)-4-methoxybenzoic Acid (CAS 159783-28-5)
- Structure : Replaces methyl with methoxy (-OCH₃).
- Impact: Electronic Effects: The electron-donating methoxy group reduces acidity (higher pKa) compared to the methyl analog.
2.2. Substituent Variations at Position 3
2.2.1. 3,4-Bis(cyclopropylmethoxy)benzoic Acid (CAS 1369851-30-8)
- Structure : Features cyclopropylmethoxy groups at both positions 3 and 4.
- Impact: Steric Effects: Increased bulkiness may hinder binding to enzymatic targets but improve metabolic resistance.
2.3. Positional Isomerism
2.3.1. 4-Methoxy-3-methylbenzoic Acid (CAS 6880-04-2)
- Structure : Methyl at position 3 and methoxy at position 4.
- Impact :
2.4. Functional Group Replacements
2.4.1. 3-Methoxy-4-nitrobenzoic Acid
- Structure: Nitro (-NO₂) group at position 4.
- Impact :
- Acidity : Strong electron-withdrawing nitro group significantly lowers pKa (~2.5).
- Reactivity : Nitro groups facilitate electrophilic substitution but may introduce toxicity concerns .
Biological Activity
3-(Cyclopropylmethoxy)-4-methylbenzoic acid is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropylmethoxy group and a methyl group attached to a benzoic acid backbone. This unique structure may influence its biological activity, particularly in terms of enzyme interaction and receptor binding.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with various molecular targets, including:
- Enzymes : The compound could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptors : It may modulate receptor activity, influencing cellular signaling pathways.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated its ability to inhibit the activation of the Smad signaling pathway stimulated by TGF-β1 in A549 cells, which are human lung carcinoma cells. This inhibition resulted in reduced epithelial-mesenchymal transition (EMT), a process associated with fibrosis and cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, suggesting potential applications in treating infections.
In Vitro Studies
- Cell Viability Assays : In studies involving A549 and H1299 cell lines, this compound was found to significantly reduce cell viability when induced by TGF-β1, indicating its potential as an anti-cancer agent .
- Inflammation Models : In rat models of lung inflammation induced by bleomycin, administration of the compound led to a decrease in inflammatory cytokines (e.g., TNF-α, IL-6) and reduced collagen deposition in lung tissue, highlighting its therapeutic potential in pulmonary diseases .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has reasonable bioavailability and metabolic stability. However, further studies are needed to fully characterize its pharmacokinetic profile in vivo.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-(Cyclopropylmethoxy)-4-chlorobenzoic acid | Chlorine substitution on the benzene ring | Potentially similar anti-inflammatory effects |
| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Difluoromethoxy substitution | Differences in reactivity and potency |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Cyclopropylmethoxy)-4-methylbenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves etherification of a hydroxybenzoic acid precursor with cyclopropylmethyl bromide. For example, a methyl ester intermediate (e.g., methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate) is synthesized via nucleophilic substitution using K₂CO₃ as a base in acetonitrile at 40°C for 18 hours . Oxidation of intermediates to the carboxylic acid can be achieved using NaClO₂ and sulfamic acid in acetic acid . Yield optimization may involve adjusting solvent polarity, temperature, or catalyst loading.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Determines bond lengths (e.g., O–H⋯O hydrogen bonds) and dihedral angles (e.g., 60.3° between benzene and cyclopropane rings) to confirm stereochemistry .
- NMR spectroscopy : Identifies substituent positions via characteristic shifts (e.g., aromatic protons at δ 7.77 ppm for deshielded environments) .
- Mass spectrometry : Validates molecular weight (exact mass: 236.0954 g/mol) and fragmentation patterns .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Follow OSHA and ACGIH guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks (STEL: 10 mg/m³) .
- Store in sealed containers away from oxidizing agents due to potential reactivity of the cyclopropyl group .
Advanced Research Questions
Q. How can low yields in the etherification step of the synthesis be addressed?
- Methodological Answer : Low yields (e.g., 18% in cyclopropylmethyl bromide reactions) may arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Transition metals (e.g., Pd) or phase-transfer catalysts to enhance reactivity .
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to improve nucleophilicity .
- Temperature modulation : Gradual heating (e.g., 60°C) to accelerate kinetics without degrading sensitive groups .
Q. What computational tools are effective for predicting the biological activity of this compound?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model interactions with PDE4 (a target for anti-inflammatory drugs) based on structural analogs like Roflumilast .
- QSAR models : Train datasets with substituent electronic parameters (Hammett σ) to predict IC₅₀ values .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess redox stability .
Q. How can metabolic pathways of this compound be elucidated in preclinical studies?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes to identify phase I metabolites (e.g., hydroxylation at the cyclopropane ring) .
- LC-MS/MS : Detect carboxylated derivatives (e.g., 5-COOH-[S2200]) using MRM transitions (e.g., m/z 236→192) .
- Isotope labeling : Use ¹⁴C-labeled benzoic acid to track biliary excretion in rodent models .
Q. How do structural modifications (e.g., methyl vs. methoxy groups) impact its physicochemical properties?
- Methodological Answer : Compare with analogs (e.g., 3-hydroxy-4-methoxybenzoic acid):
- LogP : Methyl substitution increases hydrophobicity (calculated LogP: 2.8 vs. 1.9 for methoxy) .
- Solubility : Methyl groups reduce aqueous solubility (0.5 mg/mL vs. 3.2 mg/mL for methoxy) .
- Bioavailability : Methyl derivatives show higher Caco-2 permeability (Papp: 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR signal overlap)?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign overlapping aromatic signals (e.g., δ 6.84–7.26 ppm) .
- Isotopic substitution : Synthesize deuterated analogs to simplify splitting patterns .
- Variable temperature NMR : Resolve dynamic effects causing signal broadening (e.g., hindered rotation of the cyclopropyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
